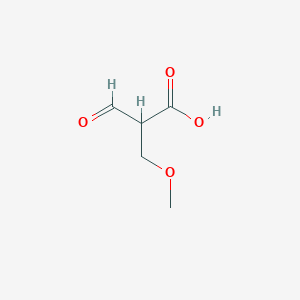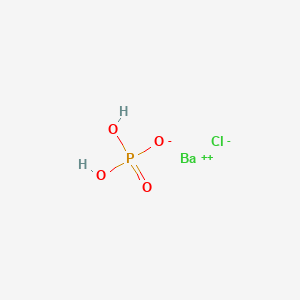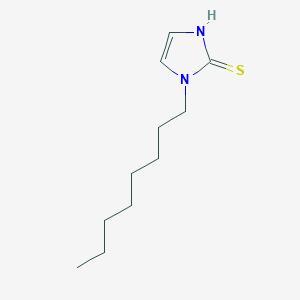
1-Octyl-1,3-dihydro-2H-imidazole-2-thione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Octyl-1,3-dihydro-2H-imidazole-2-thione is a heterocyclic compound that belongs to the imidazole family It is characterized by the presence of an octyl group attached to the nitrogen atom and a thione group at the second position of the imidazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-Octyl-1,3-dihydro-2H-imidazole-2-thione typically involves the reaction of octylamine with carbon disulfide and formaldehyde under basic conditions. The reaction proceeds through the formation of an intermediate, which cyclizes to form the desired imidazole-thione compound. The reaction conditions often include the use of solvents such as ethanol or methanol and a base like sodium hydroxide or potassium hydroxide.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions: 1-Octyl-1,3-dihydro-2H-imidazole-2-thione undergoes various chemical reactions, including:
Oxidation: The thione group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding imidazoline derivative.
Substitution: The octyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as alkyl halides or aryl halides are used under basic conditions.
Major Products Formed:
Oxidation: Sulfoxides or sulfones.
Reduction: Imidazoline derivatives.
Substitution: Various alkyl or aryl-substituted imidazole-thione derivatives.
Aplicaciones Científicas De Investigación
1-Octyl-1,3-dihydro-2H-imidazole-2-thione has diverse applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and as a building block in the synthesis of more complex molecules.
Biology: The compound exhibits antimicrobial and antifungal properties, making it useful in the development of new pharmaceuticals.
Industry: The compound is used in the formulation of corrosion inhibitors and as an additive in lubricants.
Mecanismo De Acción
The mechanism of action of 1-Octyl-1,3-dihydro-2H-imidazole-2-thione involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and proteins, inhibiting their activity. For example, it may inhibit thyroid peroxidase, an enzyme involved in thyroid hormone synthesis.
Pathways Involved: By inhibiting key enzymes, the compound can modulate various biochemical pathways, leading to its therapeutic effects.
Comparación Con Compuestos Similares
1-Octyl-1,3-dihydro-2H-imidazole-2-thione can be compared with other similar compounds, such as:
Methimazole: A well-known antithyroid drug with a similar imidazole-thione structure.
2-Mercaptoimidazole: Another imidazole-thione derivative with antimicrobial properties.
1-Methyl-1,3-dihydro-2H-imidazole-2-thione: A compound with similar chemical properties but different biological activities.
Uniqueness: this compound is unique due to its octyl group, which imparts distinct physicochemical properties and enhances its lipophilicity. This makes it more suitable for applications requiring hydrophobic interactions.
Propiedades
Número CAS |
64777-25-9 |
|---|---|
Fórmula molecular |
C11H20N2S |
Peso molecular |
212.36 g/mol |
Nombre IUPAC |
3-octyl-1H-imidazole-2-thione |
InChI |
InChI=1S/C11H20N2S/c1-2-3-4-5-6-7-9-13-10-8-12-11(13)14/h8,10H,2-7,9H2,1H3,(H,12,14) |
Clave InChI |
JZIYHHHGDNUQTJ-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCN1C=CNC1=S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


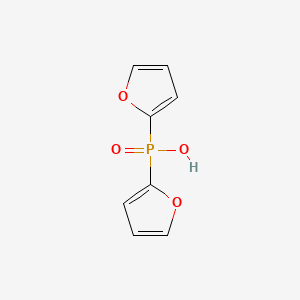
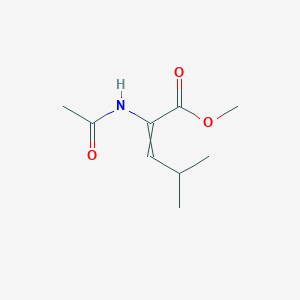

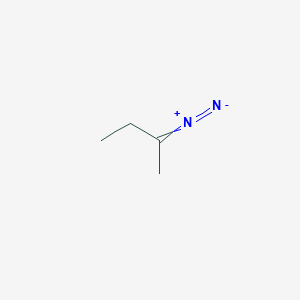
![6-Ethylidenebicyclo[2.2.1]heptan-2-ol](/img/structure/B14486366.png)
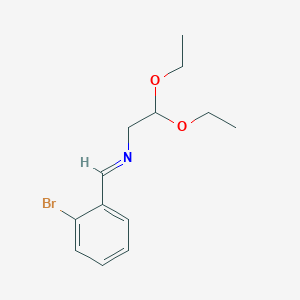
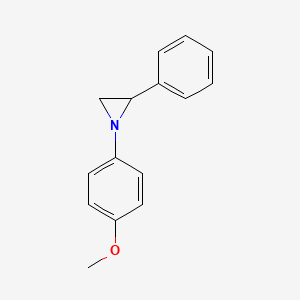
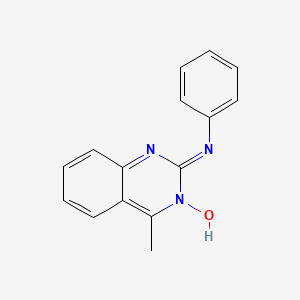

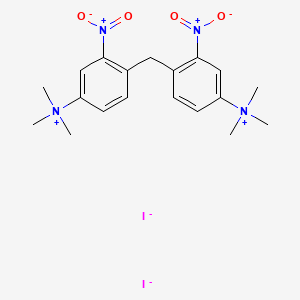
![3-[2-(4-Bromophenyl)-2-oxoethyl]-5-phenyl-1,3-oxazol-2(3H)-one](/img/structure/B14486391.png)

